Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIOHJSPVQALON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428777 | |
| Record name | Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104295-62-7 | |
| Record name | Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds through enolization of the β-ketoester, followed by nucleophilic addition of hydrazine to the carbonyl group. Acid catalysis (e.g., acetic acid) accelerates imine formation, while elevated temperatures (80–100°C) drive dehydration to yield the aromatic pyrazole core. Optimized conditions reported in the literature include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% yield |
| Temperature | 80°C, reflux | Completes in 6–8 hours |
| Catalyst | Acetic acid (10 mol%) | Reduces side products |
Notably, substituting ethanol with acetonitrile or dimethylformamide (DMF) decreases yields due to poor solubility of intermediates.
Multi-Component One-Pot Synthesis
Recent advances leverage multi-component reactions (MCRs) to streamline synthesis. A four-component system employing furan-2-carbaldehyde, ethyl acetoacetate, methylhydrazine, and malononitrile in the presence of InCl₃ (20 mol%) under ultrasound irradiation achieves 92% yield in 20 minutes.
Role of Catalysts and Ultrasound
Indium(III) chloride facilitates Knoevenagel condensation between furan-2-carbaldehyde and malononitrile, followed by Michael addition to the hydrazine-β-ketoester adduct. Ultrasound irradiation enhances mass transfer, reducing reaction time from hours to minutes. Comparative studies show:
This method aligns with green chemistry principles by minimizing waste and energy consumption.
Vilsmeier-Haack Formylation Pathway
An alternative route involves formylation of hydrazone intermediates using the Vilsmeier-Haack reagent (POCl₃/DMF). For example, treatment of 2-(furan-2-ylmethylene)malononitrile with methylhydrazine forms a hydrazone, which undergoes cyclization in DMF/POCl₃ to yield the pyrazole ester.
Critical Reaction Parameters
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Temperature : Formylation occurs optimally at 0–5°C to prevent decomposition of the electrophilic intermediate.
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Stoichiometry : A 1:1 ratio of hydrazone to POCl₃ ensures complete conversion, as excess reagent promotes side reactions.
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Workup : Quenching with ice water precipitates the product, which is purified via recrystallization (ethanol/water).
This method is particularly advantageous for introducing electron-withdrawing groups but requires careful handling of corrosive reagents.
Industrial-Scale Production Techniques
Industrial protocols emphasize continuous flow reactors to enhance reproducibility and safety. A patented method employs a tubular reactor with staggered mixing zones for sequential addition of reactants, achieving 88% yield at 100 g/hour throughput. Key advantages include:
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Temperature Control : Precise maintenance at 75°C prevents exothermic runaway.
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Catalyst Recycling : Immobilized InCl₃ on silica gel reduces catalyst loading by 40%.
Comparative Analysis of Methodologies
The table below contrasts the efficiency, scalability, and practicality of major synthesis routes:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate, exhibit significant anticancer properties. Research published in journals focusing on medicinal chemistry highlights its potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases. The furan moiety is believed to enhance the bioactivity of the pyrazole core, contributing to its therapeutic effects .
Agrochemicals
Pesticide Development
this compound has been explored for its applications in agrochemicals, particularly as a pesticide. Its structural features allow it to act as a potent insecticide against various agricultural pests. Experimental data suggest that it can disrupt the biological functions of target pests, leading to effective pest management solutions .
Herbicide Potential
In addition to insecticidal properties, this compound has been investigated for herbicidal applications. Its mechanism of action may involve the inhibition of specific enzymes crucial for plant growth, making it a candidate for further research in herbicide formulation .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interaction within polymer systems, potentially leading to advanced materials with tailored properties .
Nanocomposites
Research into nanocomposite materials utilizing this compound indicates promising results in creating materials with enhanced electrical and thermal conductivity. These composites could find applications in electronics and energy storage devices, where performance and efficiency are critical .
Summary Table of Applications
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Pesticide Efficacy
In agricultural trials, this compound demonstrated significant efficacy against common pests such as aphids and spider mites. The study reported a reduction in pest populations by over 80% within two weeks of application.
Case Study 3: Polymer Enhancement
Research conducted on polymer composites incorporating this compound showed an increase in thermal degradation temperature by approximately 30°C compared to standard polymers. This enhancement suggests potential applications in high-temperature environments.
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Carboxylates
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electronic Effects : The furan-2-yl group in the target compound introduces electron-rich aromaticity, enhancing reactivity in electrophilic substitutions compared to halogenated analogs (e.g., 4-chlorophenyl in ).
- Functional Group Reactivity : The hydroxymethyl analog () offers a site for further functionalization (e.g., esterification), whereas the chlorocarbonyl derivative () is reactive toward nucleophiles.
Comparison with Analogs :
Crystallographic and Structural Insights
Biological Activity
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 104295-62-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a pyrazole ring, along with an ester functional group. This unique combination contributes to its diverse biological properties. The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : The furan and pyrazole rings can interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid form that can further interact with biological targets .
Biological Activities
Research indicates that this compound possesses several significant biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. It has potential applications as a bioactive molecule in the development of antimicrobial agents .
Anti-inflammatory Activity
Studies have reported that derivatives of pyrazole compounds exhibit anti-inflammatory effects. This compound is part of this class, demonstrating inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Table 1 summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 12.50 | Moderate cytotoxicity |
| A549 | 26.00 | Significant growth inhibition |
| HepG2 | 0.71 | High antiproliferative effect |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against different cancer cell lines. Some derivatives exhibited IC50 values as low as 0.08 µM against NCI-H460 cells, indicating potent antitumor activity .
- Analgesic and Anti-inflammatory Properties : Another study highlighted the analgesic effects of pyrazole derivatives, showing that certain compounds had superior anti-inflammatory activity compared to established drugs like celecoxib .
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate?
The compound can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, furan derivatives, and hydrazine precursors can undergo cyclization under basic or acidic conditions. A related pyrazole carboxylate synthesis involved cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative . Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Characterization via H NMR, IR, and mass spectrometry is critical to confirm structure .
Q. What safety protocols should be followed when handling this compound?
While the compound is classified as non-hazardous, standard laboratory precautions apply:
- Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats .
- Store in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from incompatible substances .
- In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- H/C NMR : To confirm substituent positions and purity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .
- Elemental Analysis : Validate purity ≥98% .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Use programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Key steps:
- Grow high-quality crystals via slow evaporation or diffusion methods.
- Collect diffraction data (e.g., Cu-Kα radiation) and analyze hydrogen-bonding patterns using graph set analysis (e.g., Etter’s rules) .
- Validate geometry with tools like PLATON to check for disorders or twinning .
Q. What computational strategies complement experimental data for studying electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and compare with experimental IR/Raman data .
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) from crystallographic data .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries .
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotameric equilibria in solution vs. solid state).
- Multi-Technique Approach : Use N NMR or solid-state NMR to probe environments not visible in XRD .
Q. What strategies are effective for functionalizing this compound to study bioactivity?
- Sulfonylation : React with sulfonyl chlorides (e.g., ethyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate) to introduce sulfonamide groups for biological screening .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation or conjugation .
- Heterocycle Fusion : Modify the pyrazole core via cycloaddition or cross-coupling reactions to generate fused derivatives (e.g., thiazole or imidazole hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
